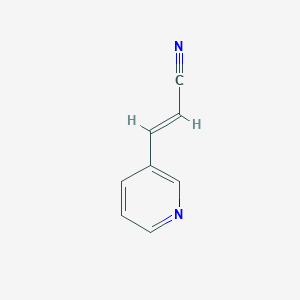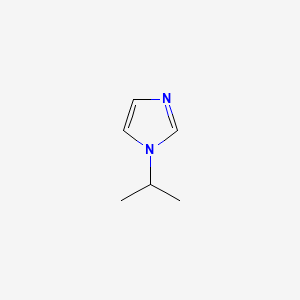![molecular formula C14H14O2 B1312647 [4-(Phenoxymethyl)phenyl]methanol CAS No. 262862-97-5](/img/structure/B1312647.png)
[4-(Phenoxymethyl)phenyl]methanol
Overview
Description
[4-(Phenoxymethyl)phenyl]methanol: is an organic compound with the molecular formula C14H14O2. It is a white crystalline solid that is used in various chemical synthesis processes. The compound consists of a phenyl group attached to a methanol group through a phenoxymethyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Methyl 4-(Phenoxymethyl)benzoate: One common method involves the reduction of methyl 4-(phenoxymethyl)benzoate using lithium aluminum hydride.
Hydrogenation of 4-(Phenoxymethyl)benzaldehyde: Another method involves the hydrogenation of 4-(phenoxymethyl)benzaldehyde in the presence of a palladium catalyst. This reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of [4-(Phenoxymethyl)phenyl]methanol often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Phenoxymethyl)phenyl]methanol can undergo oxidation reactions to form 4-(phenoxymethyl)benzaldehyde or 4-(phenoxymethyl)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 4-(phenoxymethyl)phenylmethane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can convert it to 4-(phenoxymethyl)benzyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: 4-(Phenoxymethyl)benzaldehyde, 4-(Phenoxymethyl)benzoic acid.
Reduction: 4-(Phenoxymethyl)phenylmethane.
Substitution: 4-(Phenoxymethyl)benzyl chloride.
Scientific Research Applications
Chemistry: : [4-(Phenoxymethyl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: : The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: : It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: : this compound is used in the manufacture of specialty chemicals and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of [4-(Phenoxymethyl)phenyl]methanol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be measured to study enzyme activity. In medicinal chemistry, its derivatives may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Phenoxymethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-(Phenoxymethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-(Phenoxymethyl)benzyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness
- Its unique structure allows it to serve as a versatile intermediate in organic synthesis, enabling the preparation of a wide range of derivatives.
[4-(Phenoxymethyl)phenyl]methanol: has a hydroxyl group, making it more reactive in certain chemical reactions compared to its aldehyde, carboxylic acid, or chloride counterparts.
Properties
IUPAC Name |
[4-(phenoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQHORUPINPVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462650 | |
| Record name | [4-(phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262862-97-5 | |
| Record name | [4-(phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10462650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















